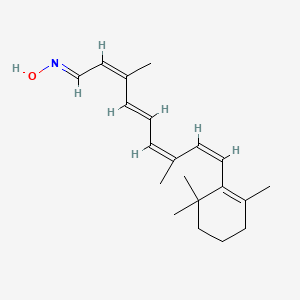![molecular formula C19H14Cl2N4 B1241966 N'-[(E)-1-(2,4-dichlorophenyl)methylidene]-N-phenyl-2-pyridinecarbohydrazonamide](/img/structure/B1241966.png)
N'-[(E)-1-(2,4-dichlorophenyl)methylidene]-N-phenyl-2-pyridinecarbohydrazonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[(2,4-dichlorophenyl)methylideneamino]-N'-phenyl-2-pyridinecarboximidamide is a dichlorobenzene.
Aplicaciones Científicas De Investigación
Synthesis and Potential CNS Active Agents
N'-[(E)-1-(2,4-dichlorophenyl)methylidene]-N-phenyl-2-pyridinecarbohydrazonamide and related compounds have been synthesized and evaluated for their potential as central nervous system (CNS) active agents. Studies indicate that specific substitutions on the aryl ring, such as 2,5-dimethoxy and para-nitro substitutions, can enhance antidepressant and nootropic activities. These findings suggest that such compounds could be further explored for developing potent and safe CNS active agents (Thomas et al., 2016).
Antipathogenic Properties
Research has shown that similar compounds with specific substitutions on the N-phenyl substituent, such as chlorine, bromine, or fluorine atoms, exhibit significant antipathogenic activity. This activity is particularly notable against strains like Pseudomonas aeruginosa and Staphylococcus aureus, suggesting potential applications in developing new antimicrobial agents with antibiofilm properties (Limban et al., 2011).
Application in Polymer Synthesis
Compounds related to N'-[(E)-1-(2,4-dichlorophenyl)methylidene]-N-phenyl-2-pyridinecarbohydrazonamide have been utilized in synthesizing various polyamides and polyimides. These polymers are noted for their solubility in polar solvents and their ability to form transparent and flexible films, with high thermal stability. Such properties indicate their potential use in advanced material applications (Yang & Lin, 1994).
Liquid Crystal Formation
Research into the synthesis and characterization of certain liquid crystals, which include a core system similar to N'-[(E)-1-(2,4-dichlorophenyl)methylidene]-N-phenyl-2-pyridinecarbohydrazonamide, has shown that these compounds can form nematic and smectic A phases. This indicates their potential use in the field of liquid crystal display technology (Ong et al., 2018).
Anticonvulsant Properties
Studies have also investigated the crystal structures and anticonvulsant properties of compounds structurally similar to N'-[(E)-1-(2,4-dichlorophenyl)methylidene]-N-phenyl-2-pyridinecarbohydrazonamide, indicating potential applications in the development of new anticonvulsant drugs (Kubicki et al., 2000).
Propiedades
Nombre del producto |
N'-[(E)-1-(2,4-dichlorophenyl)methylidene]-N-phenyl-2-pyridinecarbohydrazonamide |
|---|---|
Fórmula molecular |
C19H14Cl2N4 |
Peso molecular |
369.2 g/mol |
Nombre IUPAC |
N-[(E)-(2,4-dichlorophenyl)methylideneamino]-N'-phenylpyridine-2-carboximidamide |
InChI |
InChI=1S/C19H14Cl2N4/c20-15-10-9-14(17(21)12-15)13-23-25-19(18-8-4-5-11-22-18)24-16-6-2-1-3-7-16/h1-13H,(H,24,25)/b23-13+ |
Clave InChI |
HMNFZOLNAVJCNT-YDZHTSKRSA-N |
SMILES isomérico |
C1=CC=C(C=C1)N=C(C2=CC=CC=N2)N/N=C/C3=C(C=C(C=C3)Cl)Cl |
SMILES canónico |
C1=CC=C(C=C1)N=C(C2=CC=CC=N2)NN=CC3=C(C=C(C=C3)Cl)Cl |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-cyano-3-oxo-N-[4-(trifluoromethoxy)phenyl]butanamide](/img/structure/B1241883.png)
![2-(4'-fluoro-4-biphenylylmethyl)-6-[2-(N-aminocarbonyl-N-hydroxyamino)-ethoxy]-1-oxo-1,2,3,4-tetrahydroisoquinoline](/img/structure/B1241884.png)
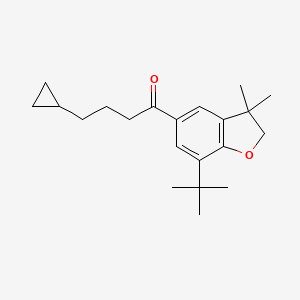
![2-Acetamido-3-[(5,10-dihydroxy-4,9-dimethoxy-6-oxo-7,8,9,11-tetrahydrobenzo[b]fluoren-2-yl)methylsulfanyl]propanoic acid](/img/structure/B1241889.png)
![2-[2-[2-[(4-Chlorophenyl)methyl]-6-methyl-9-[(5-phenylpyridin-2-yl)methoxy]-5-thia-2-azatricyclo[6.3.1.04,12]dodeca-1(12),3,8,10-tetraen-3-yl]ethoxy]butanoic acid](/img/structure/B1241892.png)
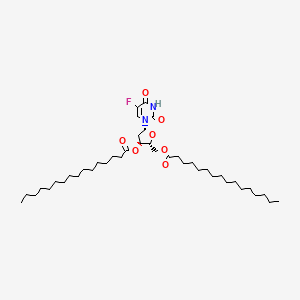
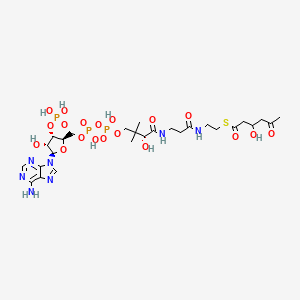
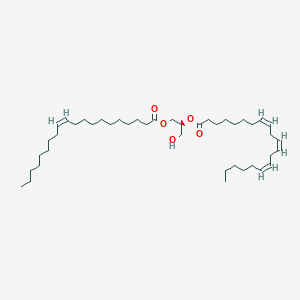
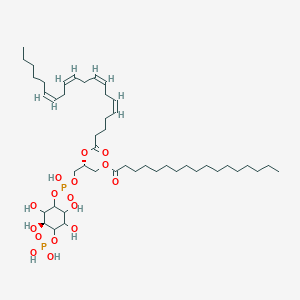
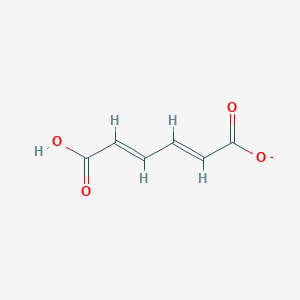
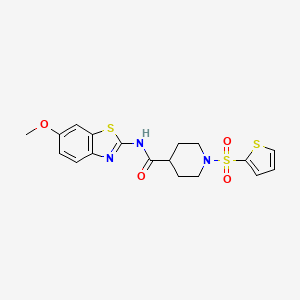
![(E)-N-(benzimidazol-1-yl)-1-(6-chloroimidazo[2,1-b][1,3]thiazol-5-yl)methanimine](/img/structure/B1241902.png)
![(2E)-2-[(2-ethoxybenzoyl)hydrazinylidene]propanoic acid](/img/structure/B1241904.png)
